
4'''-O-Chloroacetyl-tylosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’‘’-O-Chloroacetyl-tylosin is a derivative of tylosin, a macrolide antibiotic. This compound is primarily used as an intermediate in the synthesis of other tylosin derivatives, such as Tylosin 3-Acetate. It is known for its role in microbial transformation processes and has applications in various scientific fields.
準備方法
The preparation of 4’‘’-O-Chloroacetyl-tylosin involves several synthetic routes and reaction conditions. One common method includes the chlorination and esterification of diketene to produce a 4-chloracetyl ethyl acetate coarse product, which is then rectified to obtain the finished product . Industrial production methods often involve microbial transformation processes, where the compound is synthesized as an intermediate in the production of other tylosin derivatives.
化学反応の分析
4’‘’-O-Chloroacetyl-tylosin undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4’‘’-O-Chloroacetyl-tylosin has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other tylosin derivatives, which are important in various chemical processes.
Biology: The compound is involved in microbial transformation processes, making it valuable in studies related to microbial metabolism and antibiotic production.
Industry: The compound is used in the industrial production of tylosin derivatives, which are important in veterinary medicine and animal husbandry.
作用機序
The mechanism of action of 4’‘’-O-Chloroacetyl-tylosin is similar to that of tylosin. It exerts its effects by inhibiting protein synthesis in susceptible bacteria. This is achieved through binding to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain . The molecular targets and pathways involved include the ribosomal RNA and associated proteins, which are essential for bacterial growth and replication .
類似化合物との比較
4’‘’-O-Chloroacetyl-tylosin can be compared with other similar compounds, such as:
Tylosin: The parent compound, which is a macrolide antibiotic used in veterinary medicine.
Tylosin 3-Acetate: A derivative of tylosin produced using 4’‘’-O-Chloroacetyl-tylosin as an intermediate.
Tylvalosin: Another macrolide antibiotic with a similar structure and antimicrobial spectrum.
The uniqueness of 4’‘’-O-Chloroacetyl-tylosin lies in its specific chemical modifications, which allow it to be used as an intermediate in the synthesis of other tylosin derivatives. This makes it valuable in various scientific and industrial applications.
特性
分子式 |
C48H78ClNO18 |
|---|---|
分子量 |
992.6 g/mol |
IUPAC名 |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C48H78ClNO18/c1-13-34-31(23-61-47-44(60-12)43(59-11)39(56)27(5)63-47)18-24(2)14-15-32(52)25(3)19-30(16-17-51)41(26(4)33(53)20-35(54)65-34)68-46-40(57)38(50(9)10)42(28(6)64-46)67-37-21-48(8,58)45(29(7)62-37)66-36(55)22-49/h14-15,17-18,25-31,33-34,37-47,53,56-58H,13,16,19-23H2,1-12H3/b15-14+,24-18+/t25-,26+,27-,28-,29+,30+,31?,33-,34-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 |
InChIキー |
AYWZZKIBJARUPH-XRYZHOLLSA-N |
異性体SMILES |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


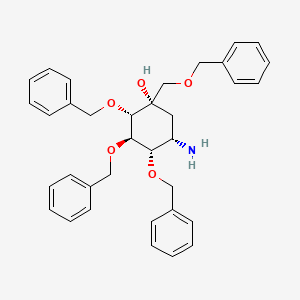
![Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
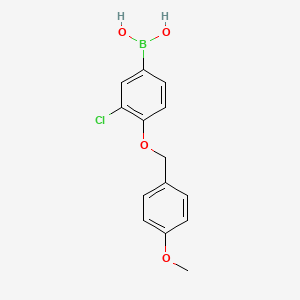
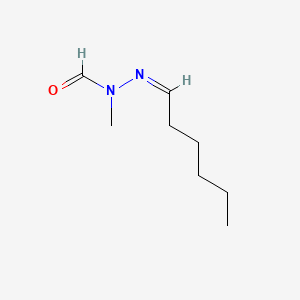

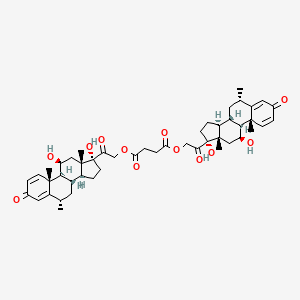
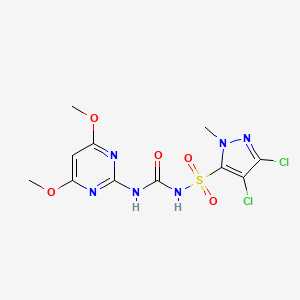
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
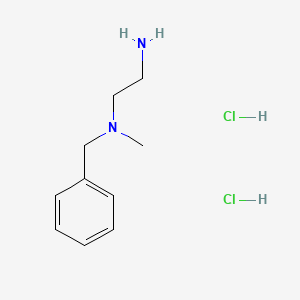
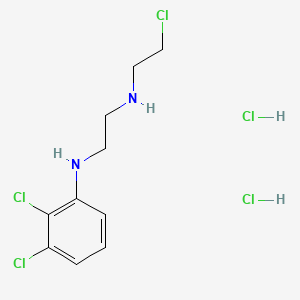
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
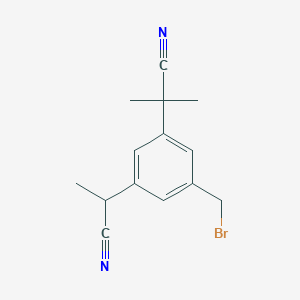

![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
